![molecular formula C8H4F2N2O3 B15208001 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole typically involves the difluoromethylation of a benzoxazole precursor. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core, followed by nitration and subsequent difluoromethylation. The difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-(Difluoromethyl)-6-aminobenzo[d]oxazole.
Substitution: Substitution reactions can introduce various functional groups at the difluoromethyl position, leading to a range of derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole involves its interaction with molecular targets in biological systems. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-6-nitrobenzo[d]oxazole
- 2-(Difluoromethyl)-5-nitrobenzo[d]oxazole
- 2-(Difluoromethyl)-6-aminobenzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides a site for further chemical modifications .
Propiedades
Fórmula molecular |
C8H4F2N2O3 |
|---|---|
Peso molecular |
214.13 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O3/c9-7(10)8-11-5-2-1-4(12(13)14)3-6(5)15-8/h1-3,7H |
Clave InChI |
DNGUZODEMJQVRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


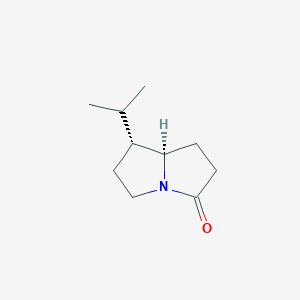
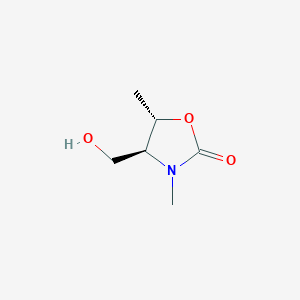

![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)

![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)
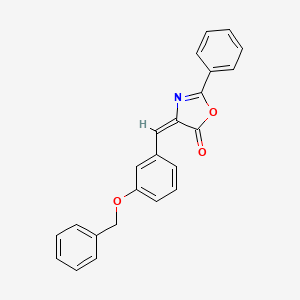


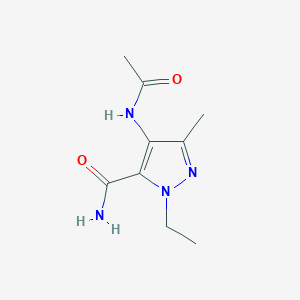
![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)
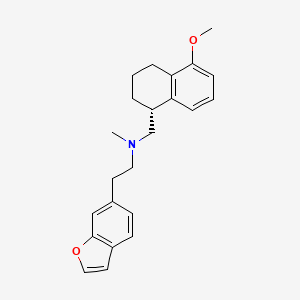

![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
